(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
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Overview
Description
Tyrphostin RG13022 is a synthetic compound known for its role as a tyrosine kinase inhibitor. It specifically inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR) with an IC50 value of 4 μM
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrphostin RG13022 can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 2-(3,4-dimethoxyphenyl)-1-cyanoethene. This intermediate is then reacted with 3-pyridinecarboxaldehyde under basic conditions to yield Tyrphostin RG13022 .
Industrial Production Methods
Industrial production methods for Tyrphostin RG13022 typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving recrystallization and chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin RG13022 primarily undergoes reactions typical of nitriles and aromatic compounds. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in Tyrphostin RG13022 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tyrphostin RG13022 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate cell signaling pathways, particularly those involving EGFR.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Tyrphostin RG13022 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of EGFR, blocking its activity and thereby reducing the phosphorylation of key signaling proteins . This mechanism is crucial in its role as an anti-cancer agent, as it effectively suppresses the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG1478: Another tyrosine kinase inhibitor that targets EGFR but with a different chemical structure.
Tyrphostin AG1296: Inhibits platelet-derived growth factor receptor (PDGFR) and is used in similar research applications.
Tyrphostin AG490: Targets Janus kinase 2 (JAK2) and is studied for its effects on cytokine signaling.
Uniqueness
Tyrphostin RG13022 is unique due to its specific inhibition of EGFR autophosphorylation with a relatively low IC50 value, making it a potent inhibitor. Its ability to suppress cell proliferation in various cancer cell lines highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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